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molecular formula C20H19NO4 B8367975 1-(2-Oxo-4-phenyloxazolidin-3-yl)-5-phenylpentane-1,5-dione

1-(2-Oxo-4-phenyloxazolidin-3-yl)-5-phenylpentane-1,5-dione

Cat. No. B8367975
M. Wt: 337.4 g/mol
InChI Key: QDEPBLVOADHQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06498156B2

Procedure details

10 g of benzoylbutyric acid and 12.5 ml of triethylamine are dissolved in 55 ml of dichloromethane. After 5 min at room temperature, 6.2 ml of pivaloyl chloride are added over a period of 30 min, and the mixture is stirred for 2 hours. 5.9 g of 4-phenyloxazolidin-2-one in 6 ml of dimethylformamide and 0.9 g of 4-(dimethylamino)pyridine are then added. The mixture is heated at reflux for about 7 hours (monitored by TLC). After the reaction has ended, the mixture is put into 15 ml of 2N sulfuric acid and stirred briefly, and the phases are then separated. The org. phase is washed with 5 percent strength bicarbonate solution and, after drying, concentrating and recrystallization from ethyl acetate/n-heptane, the product of molecular weight 337.4 (C20H19NO4); MS (DCl+): 338 (M+H+), is obtained. By the same route, optically active/enantiomerically enriched 2 is obtained when optically active/enantiomerically enriched 4-phenyloxazolidin-2-one is used.
Name
benzoylbutyric acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0.9 g
Type
catalyst
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH:9]([CH2:13][CH3:14])C(O)=O)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:15](Cl)(=[O:20])C(C)(C)C.[C:22]1([CH:28]2[CH2:32][O:31][C:30](=[O:33])[NH:29]2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.S(=O)(=O)(O)O>ClCCl.CN(C)C=O.CN(C)C1C=CN=CC=1.C(N(CC)CC)C>[O:33]=[C:30]1[N:29]([C:15](=[O:20])[CH2:14][CH2:13][CH2:9][C:1]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[O:8])[CH:28]([C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH2:32][O:31]1

Inputs

Step One
Name
benzoylbutyric acid
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C(C(=O)O)CC
Name
Quantity
55 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
12.5 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
6.2 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Three
Name
Quantity
5.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1NC(OC1)=O
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.9 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1NC(OC1)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 7 hours (monitored by TLC)
Duration
7 h
STIRRING
Type
STIRRING
Details
stirred briefly
CUSTOM
Type
CUSTOM
Details
the phases are then separated
WASH
Type
WASH
Details
phase is washed with 5 percent strength bicarbonate solution
CUSTOM
Type
CUSTOM
Details
after drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
CUSTOM
Type
CUSTOM
Details
recrystallization from ethyl acetate/n-heptane
CUSTOM
Type
CUSTOM
Details
MS (DCl+): 338 (M+H+), is obtained
CUSTOM
Type
CUSTOM
Details
is obtained when

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
O=C1OCC(N1C(CCCC(=O)C1=CC=CC=C1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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